![molecular formula C14H11BrO3 B455584 4-[(4-Bromophenoxy)methyl]benzoic acid CAS No. 364623-84-7](/img/structure/B455584.png)

4-[(4-Bromophenoxy)methyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[(4-Bromophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H11BrO3 . It is related to benzoic acid, which is a monomeric liquid crystal polymer widely used in the electronics and pharmaceutical industries .

Synthesis Analysis

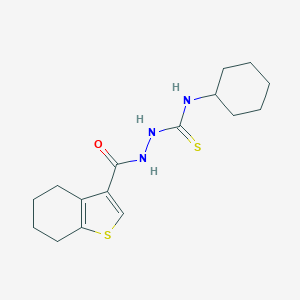

The synthesis of “4-[(4-Bromophenoxy)methyl]benzoic acid” involves chemical reactions that lead to the formation of this compound . It has been used in the chemical modification of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It was also used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl)methylbenzoic acids .Molecular Structure Analysis

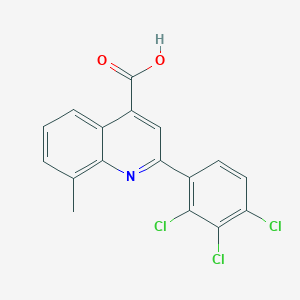

The molecular structure of “4-[(4-Bromophenoxy)methyl]benzoic acid” consists of a benzoic acid group attached to a bromophenoxy group via a methylene bridge . The average mass of the molecule is 307.139 Da, and the mono-isotopic mass is 305.989136 Da .Physical And Chemical Properties Analysis

“4-[(4-Bromophenoxy)methyl]benzoic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 450.3±30.0 °C at 760 mmHg, and a flash point of 226.1±24.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .科学的研究の応用

Advanced Oxidation Processes for Environmental Remediation

A study by Qutob et al. (2022) highlights the use of advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants, including acetaminophen, in aqueous environments. While the research does not directly mention 4-[(4-Bromophenoxy)methyl]benzoic acid, it emphasizes the importance of molecular structure in predicting reactivity and degradation pathways of similar compounds. This approach could be applied to understanding the environmental fate and treatment options for 4-[(4-Bromophenoxy)methyl]benzoic acid and its analogs (Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Synthesis of Bioactive Compounds

Research by Qiu et al. (2009) on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound with structural similarities to 4-[(4-Bromophenoxy)methyl]benzoic acid, showcases the compound's potential as a key intermediate for the manufacture of bioactive molecules, including pharmaceuticals. The methodology and considerations in this study could provide a foundation for synthesizing and understanding the applications of 4-[(4-Bromophenoxy)methyl]benzoic acid in drug development and other bioactive applications (Qiu, H. Gu, P. Zhang, W.-M. Xu, 2009).

Role in Eliciting Plant Defense Mechanisms

Thakur and Sohal (2013) reviewed the role of elicitors, including benzoic acid derivatives, in inducing resistance in plants against pathogen infection. Elicitors activate chemical defenses in plants, affecting the production of phenolic compounds and the activation of defense-related enzymes. This suggests that derivatives of benzoic acid, potentially including 4-[(4-Bromophenoxy)methyl]benzoic acid, could play a significant role in enhancing plant resistance to pathogens and pests (Thakur, B. S. Sohal, 2013).

Environmental and Health Impact Studies

Liu and Mabury (2020) explored the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, shedding light on the broader implications of using phenolic compounds, including 4-[(4-Bromophenoxy)methyl]benzoic acid. Their review underscores the need for understanding the environmental behavior and potential health impacts of such compounds, suggesting a framework for future research on 4-[(4-Bromophenoxy)methyl]benzoic acid's environmental presence and toxicology (Liu, S. Mabury, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

特性

IUPAC Name |

4-[(4-bromophenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTXPVSBPVKUCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342848 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromophenoxy)methyl]benzoic acid | |

CAS RN |

364623-84-7 |

Source

|

| Record name | 4-[(4-Bromophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455501.png)

![(2E)-13-acetyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1-one](/img/structure/B455502.png)

![3-[(4-bromophenoxy)methyl]-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455503.png)

![5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455507.png)

![2-(3-(4-fluorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455509.png)

![Ethyl 2-({3-[(2-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455514.png)

![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455517.png)

![(13E)-16-acetyl-13-[[5-(4-bromophenyl)furan-2-yl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B455519.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B455520.png)

![3-[(4-bromophenoxy)methyl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B455522.png)

![3-[(4-bromophenoxy)methyl]-4-methoxy-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455523.png)

![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455524.png)